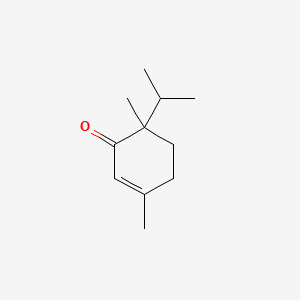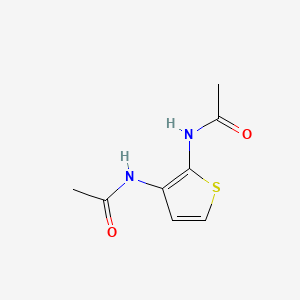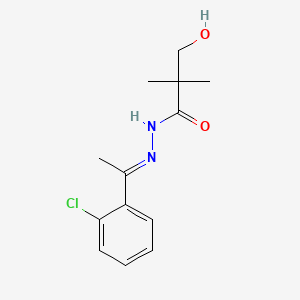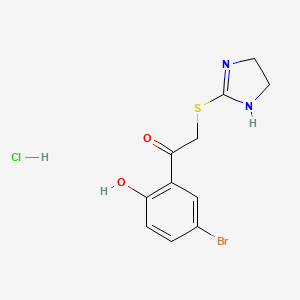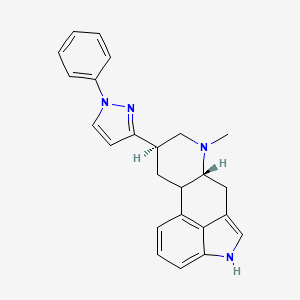
6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines and Parkinson’s disease. The compound’s structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an ergoline backbone, which is a tetracyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Attachment to the Ergoline Backbone: The pyrazole ring is then attached to the ergoline backbone through a series of condensation reactions, often involving the use of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated pyrazoles, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced ergoline derivatives
Substitution: Amino or thiol-substituted pyrazoles
Applications De Recherche Scientifique
6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline involves its interaction with various molecular targets:
Neurotransmitter Receptors: The compound binds to dopamine and serotonin receptors, modulating their activity.
Enzyme Inhibition: It can inhibit enzymes involved in neurotransmitter synthesis and degradation.
Signal Transduction Pathways: The compound affects intracellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-8-beta-(3-methyl-5-phenyl-1H-pyrazol-1-yl)methyl]ergoline
- 3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide
Uniqueness
6-Methyl-8-beta-(1-phenyl-pyrazol-3-yl)ergoline is unique due to its specific substitution pattern on the pyrazole ring and its ergoline backbone. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
116979-34-1 |
|---|---|
Formule moléculaire |
C24H24N4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(6aR,9R)-7-methyl-9-(1-phenylpyrazol-3-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C24H24N4/c1-27-15-17(21-10-11-28(26-21)18-6-3-2-4-7-18)12-20-19-8-5-9-22-24(19)16(14-25-22)13-23(20)27/h2-11,14,17,20,23,25H,12-13,15H2,1H3/t17-,20?,23-/m1/s1 |
Clé InChI |
QJOHKAINHDDQNF-LRRFZDQKSA-N |
SMILES isomérique |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NN(C=C5)C6=CC=CC=C6 |
SMILES canonique |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NN(C=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


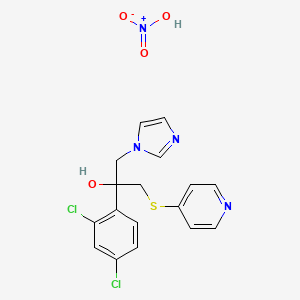



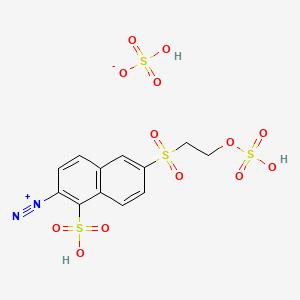

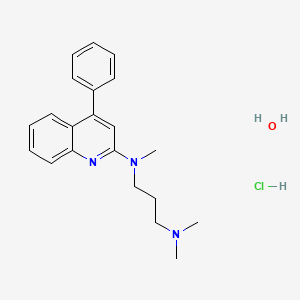

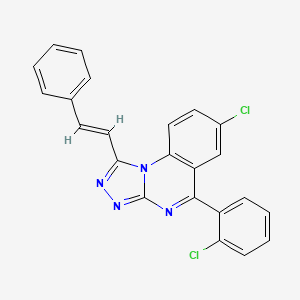
![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
